molecular formula C8H14O2 B1590453 Tert-butyl cyclopropanecarboxylate CAS No. 87661-20-9

Tert-butyl cyclopropanecarboxylate

Cat. No.: B1590453
CAS No.: 87661-20-9
M. Wt: 142.2 g/mol
InChI Key: FTEAAYMAQFBUJJ-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a tert-butyl ester of cyclopropanecarboxylic acid, characterized by a cyclopropane ring attached to a carboxylate group, which is further bonded to a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Tert-butyl cyclopropanecarboxylate has a wide range of applications in scientific research:

Safety and Hazards

Tert-butyl cyclopropanecarboxylate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Tert-butyl cyclopropanecarboxylate has potential applications in the synthesis of biologically relevant compounds, such as spirocyclic pyrrolidines . Its use as a protecting group could make it a valuable tool in organic synthesis .

Mechanism of Action

Target of Action

Tert-butyl cyclopropanecarboxylate is primarily used as a reagent in organic synthesis . It is particularly used in the tert-butylation of carboxylic acids and alcohols . The primary targets of this compound are therefore carboxylic acids and alcohols present in the reaction mixture .

Mode of Action

This compound interacts with its targets (carboxylic acids and alcohols) through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The reaction proceeds quickly and in high yields, making it a preferred method for the formation of tert-butyl esters .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carboxylic acids and alcohols. By converting these compounds into tert-butyl esters and ethers, this compound can significantly alter the biochemical pathways in which these compounds are involved .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as the reaction conditions and the presence of other compounds in the reaction mixture .

Result of Action

The result of this compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols, respectively . These products are often used as protecting groups in organic synthesis due to their excellent stability against various nucleophiles and reducing agents .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of catalysts . For example, the tert-butylation reaction proceeds much faster and in higher yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a Log Kow (KOWWIN v1.67 estimate) of 2.53, indicating its lipophilicity . This property could potentially influence its interactions with biomolecules such as enzymes and proteins within the cell.

Metabolic Pathways

It is known that t-butyl groups in drugs can be metabolized by a number of cytochrome P450 enzymes (CYPs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction typically requires heating under reflux conditions to achieve high yields .

Another method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as a catalyst. This method is advantageous due to its simplicity and high efficiency, allowing for the direct formation of tert-butyl esters from carboxylic acids .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester, but with an acetate group instead of a cyclopropanecarboxylate group.

    Cyclopropanecarboxylic acid: The parent acid of tert-butyl cyclopropanecarboxylate.

    Tert-butyl alcohol: The alcohol component used in the synthesis of tert-butyl esters.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

tert-butyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEAAYMAQFBUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546453
Record name tert-Butyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87661-20-9
Record name 1,1-Dimethylethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87661-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl cyclopropanecarboxylate
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Synthesis routes and methods I

Procedure details

Sodium borohydride (161 mg, 4.25 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of tert-butyl 1-chlorocyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (4a)”) (500 mg, 2.83 mmol) at 10C. Cobalt chloride hexahydrate (3.3 mg, 0.014 mmol) was added to the resultant solution. After completion of addition, the resultant mixture was stirred at 40° C. for 21 hours. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 320.3 mg (yield: 80%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
161 mg
Type
reactant
Reaction Step One
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Name
compound ( 4a )
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10C
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Reaction Step Six
Quantity
3.3 mg
Type
catalyst
Reaction Step Six
Name
tert-butyl 1-chlorocyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
80%

Synthesis routes and methods II

Procedure details

50.99 g (454.4 mmol) of potassium tert-butoxide were dissolved in 454 ml of abs. THF and cooled to 0° C. The solution was stirred vigorously, and 50 g (478.3 mmol) of cyclopropanecarbonyl chloride were added dropwise such that the reaction temperature did not exceed 50° C. (cooling required). After the addition has ended, the resultant suspension was stirred for another 30 min. After cooling, the reaction mixture was, under reduced pressure, concentrated to about one third of the original volume and then added to 2 liters of saturated aqueous ammonium chloride solution. The pH was adjusted to 8 by addition of saturated sodium bicarbonate solution and the mixture was then extracted three times with diethyl ether. The combined organic phases were dried over magnesium sulfate and concentrated under reduced pressure without heating (cold water bath). The residue was distilled at a bath temperature of about 85° C. and 42 mbar. This gave 43.1 g (63.2% of theory) of the target compound as a clear liquid.
Quantity
50.99 g
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reactant
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50 g
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 12.0 g (107.1 mmol) of potassium t-butoxide in 200 mL ether at 0° C. under nitrogen was added 13.4 g (128.6 mmol) of cyclopropanecarboxylic acid chloride over 5 min. After 30 min at 0° C. the mixture was stirred at ambient temperature for an additional 30 min. The reaction mixture was poured into aqueous saturated sodium bicarbonate and extracted with ether. The organic layer was dried and carefully concentrated to deliver 15.0 g (99%) of a yellow oil as the desired ester product.
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 12.09 (107.1 mmol) of potassium t-butoxide in 200 mL ether at 0° C. under nitrogen was added 13.4 g (128.6 mmol) of cyclopropanecarboxylic acid chloride over 5 min. After 30 min at 0° C. the mixture was stirred at ambient temperature for an additional 30 min. The reaction mixture was poured into aqueous saturated sodium bicarbonate and extracted with ether. The organic layer was dried and carefully concentrated to deliver 15.0 g (99%) of a yellow oil as the desired ester product.
[Compound]
Name
12.09
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107.1 mmol
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200 mL
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13.4 g
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Synthesis routes and methods V

Procedure details

219.1 g (1913 mmol, 1 equiv.) potassium tert-butylate were suspended in 2.5 L tert-butyl methyl ether and cooled to 0-5° C. 200 g (1 equiv.) cyclopropanecarbonyl chloride were added over 60 min, maintaining the temperature between 0-5° C. (ice-ethanol bath cooling). In-line FTIR reaction monitoring indicates a feed controlled reaction. The reaction mixture was stirred 30 min at 0-5° C. and 1 L of 5% aqueous sodium hydrogencarbonate solution was added. The aqueous phase was separated and extracted with 500 ml tert-butyl methyl ether. The organic phases were washed with 500 ml half saturated aq. sodium chloride solution, combined and concentrated under reduced pressure (30° C./150 mbar) to provide 271 g of the title compound (91% yield corrected for 8% residual tert-butyl methyl ether).
Quantity
219.1 g
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reactant
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200 g
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Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of tert-butyl cyclopropanecarboxylate described in these papers unique?

A1: The papers present an efficient, three-step synthesis of tert-butyl cyclopropanecarboxylates starting from readily available materials like 1-chlorovinyl p-tolyl sulfoxides. [, ] This approach offers advantages in terms of yield and stereoselectivity, particularly in the synthesis of optically active enantiomers. [] Additionally, the research explores alternative routes for synthesizing similar spirocyclic compounds, including those incorporating organosulfur or protected amino groups, demonstrating the versatility of these methods. []

Q2: What are the potential applications of this compound based on these studies?

A2: The papers primarily focus on the synthetic methodology for producing this compound and related spirocyclic pyrrolidines. [, ] While specific applications aren't explicitly discussed, the research emphasizes the importance of these compounds as "advanced building blocks" for medicinal and agrochemistry. [] This suggests potential uses in drug discovery, pesticide development, and other fields requiring complex molecular scaffolds.

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